Cas no 33317-03-2 (methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate)
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
- SCHEMBL6802319
- methyl4,5-dimethyl-1H-pyrrole-2-carboxylate
- SB63504
- RPHZVQXBFWIPKE-UHFFFAOYSA-N
- F30543
- methyl 4,5-dimethylpyrrole-2-carboxylate
- 33317-03-2
- AKOS017343571
-
- MDL: MFCD18072587
- Inchi: 1S/C8H11NO2/c1-5-4-7(8(10)11-3)9-6(5)2/h4,9H,1-3H3
- InChI Key: RPHZVQXBFWIPKE-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(C)=C(C)N1)=O
Computed Properties
- Exact Mass: 153.078978594g/mol
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 42.1Ų
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate Pricemore >>
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11588-25g |
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| A2B Chem LLC | AF88452-250mg |
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| A2B Chem LLC | AF88452-500g |
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| eNovation Chemicals LLC | D276820-5g |
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| eNovation Chemicals LLC | D276820-5g |
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575117-1g |
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| Ambeed | A430224-1g |
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| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_500792-250mg |
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methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate Suppliers
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Introduction to Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 33317-03-2)
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number CAS No. 33317-03-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the pyrrole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
The molecular structure of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with two methyl groups at the 4th and 5th positions, and a carboxylate group at the 2nd position. This specific arrangement imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further biological evaluation.
In recent years, there has been growing interest in pyrrole derivatives due to their role as key scaffolds in the design of bioactive molecules. The presence of the carboxylate group enhances the compound's solubility in polar solvents, making it more amenable for various chemical reactions and biological assays. Furthermore, the dimethyl substitution pattern influences the electronic properties of the pyrrole ring, potentially affecting its interaction with biological targets.
One of the most compelling aspects of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to synthesize novel molecules with potential therapeutic effects. For instance, studies have demonstrated its role in developing inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to modify the pyrrole core while maintaining its core functionalities has opened up new avenues for drug discovery.
The synthesis of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions, starting from readily available precursors. Advanced synthetic methodologies, including catalytic processes and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These advancements not only facilitate large-scale production but also enhance the accessibility of this compound for research purposes.
Recent research has highlighted the biological significance of pyrrole derivatives in modulating various cellular processes. For example, studies have shown that certain pyrrole-based compounds exhibit antimicrobial properties by interfering with bacterial cell wall synthesis. Additionally, they have been investigated for their potential anti-inflammatory effects, making them attractive candidates for treating chronic inflammatory diseases.
The pharmacokinetic profile of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to explore these parameters, providing insights into its bioavailability and potential side effects.
In conclusion, methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 33317-03-2) represents a fascinating compound with significant implications in pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As ongoing research continues to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in the development of novel therapeutics.
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